2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridine ring, and a chlorophenoxyacetyl group
Preparation Methods
The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated benzothiophene intermediate.
Attachment of the Chlorophenoxyacetyl Group: The chlorophenoxyacetyl group is attached through an acylation reaction using 4-chlorophenoxyacetic acid and an appropriate activating agent, such as a carbodiimide.
Final Coupling and Purification: The final compound is obtained by coupling the intermediate products and purifying the resulting compound through techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Chemical Reactions Analysis
2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating signal transduction pathways and cellular responses.
DNA Intercalation: It may intercalate into DNA, disrupting the normal structure and function of the genetic material.
Comparison with Similar Compounds
2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
Benzothiophene Derivatives: Compounds with a benzothiophene core, such as raloxifene and zileuton, which have different substituents and biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, which have different pharmacological properties.
Chlorophenoxy Derivatives: Compounds with a chlorophenoxy group, such as clofibrate and fenoxaprop, which are used as herbicides and lipid-lowering agents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-5-10-17-18(12-14)31-23(21(17)22(29)26-19-4-2-3-11-25-19)27-20(28)13-30-16-8-6-15(24)7-9-16/h2-4,6-9,11,14H,5,10,12-13H2,1H3,(H,27,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPVZGIXKUMCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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